molecular formula C21H20N4O B2770091 1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone CAS No. 380458-28-6

1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone

Cat. No.: B2770091
CAS No.: 380458-28-6
M. Wt: 344.418
InChI Key: HTRVJZNOJDISMZ-UHFFFAOYSA-N
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Description

1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone is a complex organic compound with the molecular formula C21H20N4O. It is a derivative of piperazine and indole, which are both significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include neurotransmitter receptors and signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-indolone
  • 1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzofuran

Uniqueness

1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone is unique due to its specific combination of piperazine and indole moieties, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and therapeutic potentials .

Properties

IUPAC Name

1-[(4-pyridin-2-ylpiperazin-1-yl)methyl]benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-21-17-7-3-5-16-6-4-8-18(20(16)17)25(21)15-23-11-13-24(14-12-23)19-9-1-2-10-22-19/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRVJZNOJDISMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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